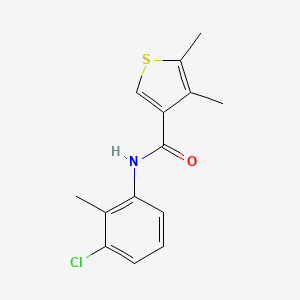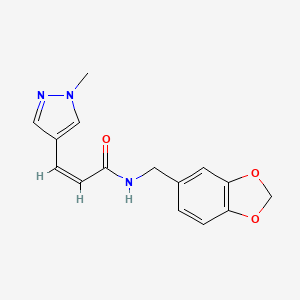![molecular formula C16H21FN2O4S B4748979 N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)
N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where halogenated precursors are used in conjunction with nucleophiles to introduce fluorine or other substituents. For instance, the feasibility of nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of radiolabeled compounds for studying cannabinoid receptors and serotonin 5-HT(1A) receptors (Katoch-Rouse & Horti, 2003; García et al., 2014).
Molecular Structure Analysis
Structural elucidation often employs techniques such as X-ray crystallography and NMR spectroscopy to determine the arrangement of atoms within a molecule. For example, studies on 3-fluoropiperidines detailed the reaction with Selectfluor and subsequent reactions to generate fluorinated piperidines, indicating a cis-selective allylation process (Fischer et al., 2020).
Chemical Reactions and Properties
Compounds with the piperidine structure can undergo various chemical reactions, including cyclization and conjugate additions. These reactions often yield cyclic and acyclic secondary amines, demonstrating the versatility of piperidine derivatives in synthesizing complex molecular structures (Back & Nakajima, 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be influenced by the substitution pattern on the piperidine ring. Compounds like N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide provide insights into the synthesis and characterization of piperidine derivatives with potential biological activity (Bi, 2014).
Chemical Properties Analysis
The chemical behavior of piperidine derivatives can be influenced by their functional groups, affecting their reactivity and interaction with biological targets. Studies on piperazine and piperidine analogs, for example, have explored their binding affinity and selectivity towards receptors, highlighting the impact of structural modifications on their pharmacological profiles (Westaway et al., 2009).
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h3-5,11-12H,1,6-10H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYQYFHCQQYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methylbenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748900.png)

![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-10H-phenothiazine-10-carboxamide](/img/structure/B4748916.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4748926.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4748932.png)

![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4748952.png)
![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4748957.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)


![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)
![2-(1-(3-methylbutyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4748988.png)
